molecular formula C13H14BrN3O2 B2866408 5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide CAS No. 1396785-02-6

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide

Cat. No.: B2866408
CAS No.: 1396785-02-6
M. Wt: 324.178
InChI Key: JTPYXLZOYJSAAA-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom, a cyclopropyl group, and a nicotinamide moiety. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.

    5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide: Similar structure but with a pyridine-3-carboxamide moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its nicotinamide moiety, in particular, may play a crucial role in its interaction with biological targets.

Properties

IUPAC Name

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c14-9-3-8(5-15-6-9)13(19)16-10-4-12(18)17(7-10)11-1-2-11/h3,5-6,10-11H,1-2,4,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPYXLZOYJSAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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